15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid
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Overview
Description
15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a long aliphatic chain with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid typically involves the introduction of the dichlorophenyl group into a long-chain aliphatic precursor. One common method is the Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with a long-chain aliphatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound is converted to this compound.
Reduction: The ketone group is reduced to a secondary alcohol.
Substitution: The chlorine atoms are replaced by other functional groups, forming various substituted derivatives.
Scientific Research Applications
15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid
- This compound
- This compound
Uniqueness
This compound is unique due to the presence of both the dichlorophenyl group and the long aliphatic chain with a ketone and carboxylic acid functional group
Properties
IUPAC Name |
15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2O3/c22-19-15-14-17(16-20(19)23)10-6-5-8-12-18(24)11-7-3-1-2-4-9-13-21(25)26/h14-16H,1-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAWANEFQRXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCC(=O)CCCCCCCCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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